Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro-
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Overview
Description
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- is a complex organic compound known for its significant biological activity. It is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products . This compound is notable for its carcinogenic and mutagenic properties, making it a subject of extensive research in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- typically involves multiple steps. The process begins with the oxidation of benzo[a]pyrene to introduce an epoxide group at the 7,8-position. This is followed by hydration to form a vicinal diol, and finally, another epoxide group is introduced at the 9,10-position . The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential health hazards. when produced, it is typically synthesized in controlled laboratory environments using advanced chemical techniques and equipment to ensure safety and precision .
Chemical Reactions Analysis
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive intermediates.
Reduction: Reduction reactions can convert the epoxide groups to less reactive alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields diols .
Scientific Research Applications
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: The compound is studied for its interactions with DNA and its role in mutagenesis and carcinogenesis.
Mechanism of Action
The mechanism of action of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- involves its interaction with DNA. The compound binds to the N2 atom of a guanine nucleobase, causing distortion of the DNA double helix through intercalation of the pyrene moiety between base pairs . This intercalation can lead to replication errors, mutations, and ultimately, carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: Another derivative of benzo[a]pyrene with similar carcinogenic properties.
7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide: A related compound with mutagenic activity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- is unique due to its specific structure, which includes multiple epoxide and diol functionalities. This structure contributes to its high reactivity and potent biological effects, distinguishing it from other PAH derivatives .
Properties
CAS No. |
63528-87-0 |
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Molecular Formula |
C20H12O3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),6,9,11,13(21),14,16,18-nonaene-6,7-diol |
InChI |
InChI=1S/C20H12O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,19-22H |
InChI Key |
OKMMPIIEAWVGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(=C5O)O)C=C2 |
Origin of Product |
United States |
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